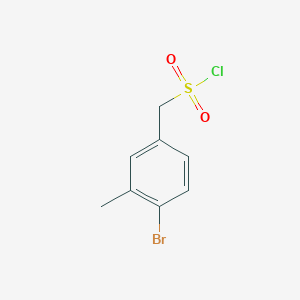

(4-Bromo-3-methylphenyl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

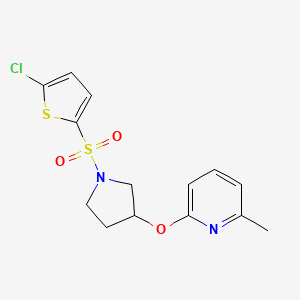

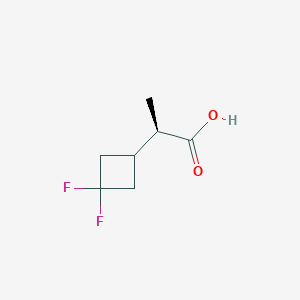

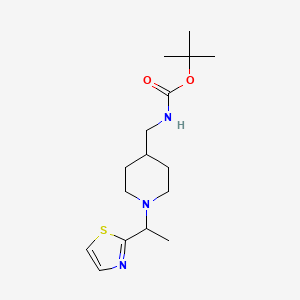

“(4-Bromo-3-methylphenyl)methanesulfonyl chloride” is an organic compound with the molecular formula C8H8BrClO2S . It appears as a powder and has a molecular weight of 283.57 .

Molecular Structure Analysis

The IUPAC name for this compound is “(4-bromo-3-methylphenyl)methanesulfonyl chloride” and its InChI code is1S/C8H8BrClO2S/c1-6-4-7(2-3-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3 . The SMILES representation is CC1=C(C=CC(=C1)CS(=O)(=O)Cl)Br . Physical And Chemical Properties Analysis

“(4-Bromo-3-methylphenyl)methanesulfonyl chloride” is a powder . It has a molecular weight of 283.57 . The compound should be stored at a temperature of -10 °C .Applications De Recherche Scientifique

Electrophilic Cyclization and Addition Reactions

(4-Bromo-3-methylphenyl)methanesulfonyl chloride has been involved in electrophilic cyclization and addition reactions, particularly with 4-sulfinylated or 4-sulfonylated allenecarboxylates. The reactions proceed with either 5-endo-trig cyclization or 3,2-addition reaction, largely depending on the substituent at the sulfur atom. This compound showcases versatility in organic synthesis, particularly in the creation of 5-(benzenesulfinyl)-2,5-dihydrofuran-2-ones and other complex molecules (Ivanov et al., 2014).

Pd-Catalyzed N-Arylation

The use of (4-Bromo-3-methylphenyl)methanesulfonyl chloride in Pd-catalyzed N-arylation of methanesulfonamide has been reported to avoid genotoxic impurities that may arise from conventional methods. This showcases its role in facilitating safer and more efficient synthesis methods in pharmaceutical chemistry (Rosen et al., 2011).

Sulfonation Studies

In the field of sulfonation, (4-Bromo-3-methylphenyl)methanesulfonyl chloride has been utilized in understanding the intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols. This involvement provides insights into reaction mechanisms and pathways in organic chemistry, especially in the formation and decomposition of sulfonic acids (Wit et al., 2010).

Structural Studies and Synthesis

The compound has been a subject of combined experimental and computational structural studies, especially in the formation of N-(2-cyanophenyl)disulfonamides. This highlights its significance in structural chemistry and material science, aiding in the understanding of molecular structures and interactions (Mphahlele & Maluleka, 2021).

Catalysis and Synthesis of Benzoxazoles

(4-Bromo-3-methylphenyl)methanesulfonyl chloride is involved in catalysis, particularly in the synthesis of benzoxazoles. This demonstrates its role in facilitating and improving the efficiency of synthesis processes in organic chemistry (Kumar et al., 2008).

Safety and Hazards

“(4-Bromo-3-methylphenyl)methanesulfonyl chloride” is classified as dangerous . It causes severe skin burns and eye damage . Contact with water liberates toxic gas . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Orientations Futures

Propriétés

IUPAC Name |

(4-bromo-3-methylphenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-6-4-7(2-3-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGBSNVVYDJCRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CS(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-3-methylphenyl)methanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2512921.png)

![1-(4-bromophenyl)-5-(4-tert-butylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2512924.png)

![8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512931.png)

![Methyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2512932.png)